molecular formula C15H13NO2S2 B4508288 3-[5-(ethylsulfonyl)-2-thienyl]quinoline

3-[5-(ethylsulfonyl)-2-thienyl]quinoline

Cat. No.: B4508288
M. Wt: 303.4 g/mol
InChI Key: VJQBSISIEIYRNY-UHFFFAOYSA-N
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Description

3-[5-(Ethylsulfonyl)-2-thienyl]quinoline is a synthetic quinoline derivative intended for research use only. This compound is not for diagnostic or therapeutic use. Quinolines are a paramount class of nitrogen-containing heterocycles with diverse applications across medicinal and industrial chemistry . The core quinoline scaffold is easily modified, providing many compounds needed for discovering novel bioactive molecules . While the specific biological profile of this compound requires further investigation, its molecular structure, featuring a quinoline core linked to an ethylsulfonyl-substituted thienyl group, suggests potential as a scaffold in drug discovery. Researchers may explore its utility as a modulator for various biological targets, similar to other quinoline compounds that have shown valuable activities, including anti-bacterial, anti-inflammatory, and anti-cancer effects . The ethylsulfonyl group may influence the compound's solubility and electronic properties, making it a candidate for research in material science. Modern synthetic methods for such complex quinolines often leverage advanced strategies like transition metal-catalyzed C–H bond activation and oxidative annulation to enhance reaction efficiency . Researchers are advised to consult the scientific literature for the most recent studies on this and related compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-ethylsulfonylthiophen-2-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S2/c1-2-20(17,18)15-8-7-14(19-15)12-9-11-5-3-4-6-13(11)16-10-12/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQBSISIEIYRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(S1)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 5 Ethylsulfonyl 2 Thienyl Quinoline and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for the Core Structure

A logical retrosynthetic analysis of the target molecule, 3-[5-(ethylsulfonyl)-2-thienyl]quinoline, suggests a primary disconnection at the C3-C2' bond between the quinoline (B57606) and thiophene (B33073) rings. This bond is ideally formed via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This strategy leads to two key precursors: a 3-haloquinoline (where X is typically Br or I) and a 5-(ethylsulfonyl)thiophen-2-ylboronic acid or a related organometallic species. This approach allows for the independent synthesis and functionalization of each heterocyclic core before their convergent assembly.

A further disconnection of the 3-haloquinoline precursor can be envisioned through various classical and modern quinoline synthesis methods. Similarly, the 5-(ethylsulfonyl)thiophen-2-ylboronic acid can be traced back to simpler thiophene derivatives.

Synthetic Routes to the Quinoline Nucleus Precursors

The synthesis of the quinoline core is a well-established area of heterocyclic chemistry, with both classical and modern methods available for the preparation of the required precursors.

Several classical name reactions provide access to the quinoline scaffold, although they may have limitations regarding substrate scope and reaction conditions. iipseries.orgpharmaguideline.comnih.gov

Skraup Synthesis: This method involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org Dehydration of glycerol in situ forms acrolein, which undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. iipseries.org While effective for unsubstituted quinoline, its application to generate specifically 3-substituted quinolines can be challenging.

Doebner-von Miller Reaction: This is a more versatile modification of the Skraup synthesis where α,β-unsaturated aldehydes or ketones react with anilines in the presence of an acid catalyst. nih.govwikipedia.org This method can produce a variety of substituted quinolines. For instance, the reaction of an aniline with crotonaldehyde (B89634) can yield 2-methylquinoline. The reaction mechanism is thought to involve a series of conjugate additions and cyclizations. wikipedia.org

Combes Synthesis: This reaction condenses an aniline with a β-diketone in the presence of an acid catalyst to form a 2,4-disubstituted quinoline. quimicaorganica.orgwikipedia.org The reaction proceeds through an enamine intermediate which then undergoes acid-catalyzed cyclization and dehydration. wikipedia.org The regioselectivity of the cyclization is influenced by both steric and electronic effects of the substituents. wikiwand.com

Table 1: Overview of Classical Quinoline Syntheses

Reaction Name Reactants Products Conditions
Skraup Synthesis Aniline, Glycerol, Oxidizing Agent Unsubstituted or simply substituted quinolines Strong acid (e.g., H₂SO₄), Heat
Doebner-von Miller Reaction Aniline, α,β-Unsaturated Carbonyl Substituted quinolines Acid catalyst (e.g., HCl, Lewis acids)

| Combes Synthesis | Aniline, β-Diketone | 2,4-Disubstituted quinolines | Acid catalyst (e.g., H₂SO₄) |

Modern synthetic methods offer milder reaction conditions and greater functional group tolerance for the synthesis of quinolines, particularly for the preparation of halo-substituted quinolines necessary for cross-coupling reactions. acs.orgresearchgate.netthieme-connect.com

A prevalent strategy for synthesizing 3-haloquinolines involves the electrophilic cyclization of N-propargylanilines or related intermediates. For example, the reaction of alkynyl imines with a copper halide-activated N-halosuccinimide (NXS) provides an efficient route to polysubstituted 3-haloquinolines. acs.org Another approach is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an α-methylene group. thieme-connect.com This method has been adapted for the synthesis of 3-haloquinolines by using α-haloketones as the coupling partner. thieme-connect.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are central to modern synthetic strategies for constructing complex biaryl systems. usd.edunih.govnih.govresearchgate.net The synthesis of 3-arylquinolines can be achieved by the Suzuki coupling of a 3-haloquinoline with an appropriate arylboronic acid. nih.gov

Table 2: Modern Methods for 3-Haloquinoline Synthesis

Method Reactants Reagents Product
Electrophilic Cyclization Alkynyl imine N-Halosuccinimide (NXS), CuX 3-Haloquinoline
Friedländer Reaction 2-Aminoaryl ketone/aldehyde, α-Haloketone Organosilanes 3-Haloquinoline

| Photochemical Cyclization | 3-Amino-2-halo-2-alkenimine | UV irradiation | 3-Haloquinoline unirioja.es |

Synthesis and Functionalization of the 2-Thienyl Moiety

The synthesis of the 5-(ethylsulfonyl)thiophen-2-ylboronic acid precursor requires a multi-step sequence involving the construction or functionalization of the thiophene ring.

While numerous methods exist for the de novo synthesis of the thiophene ring, a more common approach for preparing highly substituted thiophenes is the functionalization of a pre-existing thiophene core.

A plausible synthetic route to 5-(ethylsulfonyl)thiophen-2-ylboronic acid starts from a readily available thiophene derivative. A key intermediate, 2-bromo-5-(alkylsulfonyl)thiophene, can be prepared and then converted to the desired boronic acid. nih.gov

The synthesis can be envisioned as follows:

Bromination: 2-Ethylthiothiophene can be selectively brominated at the 5-position using a mild brominating agent like N-bromosuccinimide (NBS).

Oxidation: The resulting 2-bromo-5-(ethylthio)thiophene is then oxidized to the corresponding sulfone. This oxidation is typically achieved using a strong oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (B83412).

Borylation: The final step is the conversion of the 2-bromo-5-(ethylsulfonyl)thiophene into the corresponding boronic acid. This is commonly achieved through a lithium-halogen exchange followed by quenching with a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic workup. Alternatively, a palladium-catalyzed borylation with a reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) can be employed. The synthesis of various substituted thienylboronic acids has been reported. acs.orgresearchgate.netsigmaaldrich.com

Table 3: Plausible Synthetic Sequence for 5-(Ethylsulfonyl)thiophen-2-ylboronic acid

Step Starting Material Reagents Intermediate/Product
1. Thioether Formation Thiophene 1. n-BuLi, 2. Diethyl disulfide 2-Ethylthiothiophene
2. Bromination 2-Ethylthiothiophene N-Bromosuccinimide (NBS) 2-Bromo-5-(ethylthio)thiophene
3. Oxidation 2-Bromo-5-(ethylthio)thiophene m-CPBA or KMnO₄ 2-Bromo-5-(ethylsulfonyl)thiophene

| 4. Borylation | 2-Bromo-5-(ethylsulfonyl)thiophene | 1. n-BuLi, 2. B(OiPr)₃, 3. H₃O⁺ | 5-(Ethylsulfonyl)thiophen-2-ylboronic acid |

With both the 3-haloquinoline and the 5-(ethylsulfonyl)thiophen-2-ylboronic acid in hand, the final Suzuki-Miyaura cross-coupling can be performed using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) to afford the target compound, this compound. arkat-usa.orgresearchgate.nettubitak.gov.tr

Cross-Coupling Strategies for Quinoline-Thiophene Linkage

The construction of the C3-C2 bond between the quinoline and thiophene rings is a critical step. Various palladium-catalyzed cross-coupling reactions have proven effective for this type of transformation, each offering distinct advantages regarding substrate scope, functional group tolerance, and reaction conditions.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds. The reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. numberanalytics.com For the synthesis of a 3-(2-thienyl)quinoline (B12842657) core, two primary pathways are viable:

Coupling of a 3-haloquinoline (or quinoline-3-triflate) with a thiophene-2-boronic acid or its ester derivative.

Coupling of a 3-quinolylboronic acid with a 2-halothiophene.

The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron species (facilitated by a base), and reductive elimination to yield the final product and regenerate the catalyst. nih.gov Research has demonstrated the successful synthesis of various substituted 2-arylquinolines and 3-arylquinolines using Suzuki coupling. For instance, 2-aryl-4-chloro-3-iodoquinolines have been coupled with arylboronic acids using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in DMF. nih.gov Similarly, novel quinoline-appended biaryls have been synthesized by coupling substituted 2-(4-bromophenoxy)quinolin-3-carbaldehydes with various boronic acids. nih.gov These established protocols provide a robust foundation for the specific coupling of quinoline and thiophene moieties.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Coupling PartnersCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)Reference
2-Aryl-4-chloro-3-iodoquinoline + Arylboronic acidPd(PPh₃)₄ (5%)2M K₂CO₃DMF80-90Moderate nih.gov
2-(4-bromophenoxy)quinolin-3-carbaldehyde + Boronic acid[(dppf)PdCl₂] (5%)Cs₂CO₃Water/1,4-Dioxane10065-85 nih.gov
2-Azidoarylboronic pinacolate ester + Vinyl triflatePd(dppf)Cl₂ (5%)CsFToluene (B28343)/H₂O8071 acs.org

Stille, Sonogashira, and Negishi Coupling Variations

Stille Coupling: This reaction involves the coupling of an organostannane (organotin) reagent with an organic halide, catalyzed by palladium. wikipedia.org For the target molecule, this would entail reacting a 3-haloquinoline with a 2-(trialkylstannyl)thiophene or a 3-(trialkylstannyl)quinoline with a 2-halothiophene. Stille reactions are known for their tolerance of a wide variety of functional groups, although the toxicity of organotin compounds is a significant drawback. nih.govmsu.edu The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org Additives like copper(I) iodide (CuI) can accelerate the reaction rate. harvard.edu

Sonogashira Coupling: While the Sonogashira reaction primarily forms a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne, it can be adapted to form the precursor for the thiophene ring. nih.gov A modified Sonogashira coupling can be used for the functionalization of quinoline motifs. researchgate.net This is less direct for the primary quinoline-thiophene linkage but is a key strategy for building complex heterocyclic systems.

Negishi Coupling: The Negishi coupling is a powerful reaction that couples an organozinc reagent with an organic halide or triflate, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This method is noted for its high reactivity and functional group tolerance. numberanalytics.comyoutube.com The synthesis of the 3-(2-thienyl)quinoline framework could be achieved by reacting a 3-haloquinoline with a thien-2-ylzinc halide. Organozinc reagents are typically more reactive than their boron and tin counterparts but are also more sensitive to moisture and air. youtube.com Mechanochemical methods have been developed to generate the organozinc species in situ, simplifying the procedure. nih.gov

Direct Arylation and C-H Functionalization Approaches

To circumvent the need for pre-functionalized organometallic reagents (boronic acids, stannanes, or zinc compounds), direct C-H activation/arylation has emerged as a more atom-economical strategy. nih.gov This approach involves the direct coupling of a C-H bond of one aromatic partner with a halogenated second partner.

For the synthesis of this compound, two main strategies exist:

C-H arylation of quinoline: This involves the direct coupling of the C3-H bond of a quinoline derivative with a 2-halothiophene (e.g., 2-bromo-5-(ethylsulfonyl)thiophene). While C2 and C8 functionalization of quinolines are more common, methods for C3-selective functionalization have been developed. nih.govrsc.orgresearchgate.net These often require specific directing groups or N-oxide activation strategies to achieve the desired regioselectivity. nih.gov

C-H arylation of thiophene: This strategy would couple the C2-H bond of a thiophene derivative with a 3-haloquinoline. Direct arylation at the C2 and C5 positions of the thiophene ring is generally favored and has been extensively studied. mdpi.com

These methods typically employ a palladium catalyst, often with a phosphine (B1218219) ligand and a base like potassium carbonate or pivalic acid as a co-catalyst. mdpi.com

Post-coupling Functional Group Interconversions on this compound

The ethylsulfonyl group is often installed after the formation of the quinoline-thiophene core structure. This is because the sulfonyl group can be sensitive to some of the conditions used in cross-coupling reactions, or the necessary precursors might be more readily available. A common and efficient synthetic route is the oxidation of a corresponding ethylthioether.

The synthetic sequence would be:

Cross-coupling: Couple a 3-haloquinoline with 2-(ethylthio)thiophene-5-boronic acid (for Suzuki) or a similar organometallic reagent. Alternatively, a direct C-H thiolation of a pre-formed 3-(2-thienyl)quinoline could install the ethylthio group. rsc.org

Oxidation: The resulting 3-[5-(ethylthio)-2-thienyl]quinoline is then oxidized to the target sulfone.

The oxidation of sulfides to sulfones is a standard transformation in organic synthesis. A variety of reagents can accomplish this, with common choices including:

Hydrogen peroxide (H₂O₂), often in acetic acid or with a metal catalyst like tungstic acid. researchgate.net

Meta-chloroperoxybenzoic acid (m-CPBA).

Potassium permanganate (KMnO₄).

Oxone® (potassium peroxymonosulfate).

Another approach involves the synthesis of aryl sulfones from aryl halides and sulfinic acid salts, catalyzed by copper or palladium. organic-chemistry.orgnanomaterchem.comgoogle.com For instance, a 3-(5-bromo-2-thienyl)quinoline could be coupled with sodium ethanesulfinate (B1267084) to form the target sulfone directly.

Table 2: Comparison of Sulfone Synthesis Methods

MethodPrecursorKey ReagentsAdvantagesDisadvantages
Sulfide (B99878) Oxidation 3-[5-(ethylthio)-2-thienyl]quinolineH₂O₂/AcOH, m-CPBA, or Oxone®High yields, readily available oxidants, reliable transformation.Requires synthesis of the sulfide precursor first.
Coupling with Sulfinate 3-(5-halo-2-thienyl)quinolineSodium ethanesulfinate, Cu or Pd catalystMore direct, avoids separate oxidation step.May require harsher conditions; catalyst can be costly.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of complex molecules like this compound aims to reduce environmental impact, improve safety, and increase efficiency. nih.gov

Key green strategies applicable to the synthetic routes include:

Use of Greener Solvents: Traditional cross-coupling reactions often use solvents like toluene or DMF. Greener alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG) have been successfully employed for Suzuki and other coupling reactions, often with the aid of surfactants or co-solvents. gctlc.orgresearchgate.netumn.eduresearchgate.net

Catalyst Efficiency and Recovery: Developing catalysts with high turnover numbers (TON) reduces the amount of precious metal (like palladium) required. nih.gov Using heterogeneous catalysts (e.g., palladium on carbon, Pd/C) or recoverable homogeneous catalysts can simplify purification and allow for catalyst recycling. nih.govresearchgate.net Nanoparticle catalysts are also gaining attention for their high efficiency and reusability. nanomaterchem.com

Energy Efficiency: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption compared to conventional heating. umn.edu

Atom Economy: Direct C-H functionalization strategies are inherently greener than traditional cross-coupling methods because they eliminate the need for pre-functionalizing starting materials (to create organoboron, -tin, or -zinc reagents), which reduces the number of synthetic steps and waste generated. nih.gov

One-Pot Syntheses: Combining multiple reaction steps into a single pot, such as in-situ generation of an organometallic reagent followed by cross-coupling, or a coupling followed by a cyclization, minimizes solvent use and waste from intermediate workups and purifications. rsc.orgmdpi.comiipseries.org

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.

Solvent-Free and Aqueous Media Syntheses

The principles of green chemistry encourage the reduction or elimination of hazardous solvents in chemical processes. To this end, significant research has been directed towards developing synthetic methods for quinoline derivatives in solvent-free systems or in water, the most environmentally benign solvent.

One of the most powerful and versatile methods for quinoline synthesis is the Friedländer annulation , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govnih.govresearchgate.net This reaction can be adapted for the synthesis of 3-(thienyl)quinolines. For instance, the reaction of a 2-aminobenzaldehyde (B1207257) with a 2-thienylacetyl derivative under solvent-free conditions, often facilitated by microwave irradiation or the use of solid acid catalysts, can provide a direct route to the desired quinoline core. ijpsjournal.com

Recent advancements have highlighted the use of ionic liquids (ILs) as both catalysts and solvents in Friedländer synthesis, offering high yields and easy product separation. nih.gov For example, 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([bmim]HSO4) has been employed as an effective catalyst for the solvent-free synthesis of quinolines. researchgate.net Another approach involves the use of magnetic nanoparticle-supported catalysts, which allow for easy recovery and reuse, further enhancing the sustainability of the process.

A notable development in the synthesis of sulfonyl-substituted quinolines involves a one-pot cascade reaction. A recently developed protocol for the synthesis of 3-sulfonyl-substituted quinolines utilizes a Knoevenagel condensation/aza-Wittig reaction cascade starting from o-azidobenzaldehydes and β-ketosulfones or β-ketosulfonamides. This method has been shown to be effective for a range of substrates, providing the target compounds in good to excellent yields. While not conducted in purely aqueous or solvent-free conditions in all reported instances, the efficiency and atom economy of this cascade process align with the principles of green chemistry.

The following table summarizes representative examples of solvent-free and aqueous media syntheses of quinoline derivatives, highlighting the conditions and outcomes.

ReactantsCatalyst/MediumConditionsProductYield (%)Reference
2-Aminobenzaldehyde, Acetylacetone[bmim]HSO4 (Ionic Liquid)70 °C, 140 min, Solvent-free2,4-Dimethyl-3-acetylquinoline78 researchgate.net
2-Aminoacetophenone, Ethyl acetoacetateFeCl3·6H2OSolvent-free, 80 °C, 15 min2,4-Dimethyl-3-ethoxycarbonylquinoline95 mdpi.com
o-Azidobenzaldehyde, Aryl ketosulfonamidePPh3, K2CO3 / MeCNReflux, 4h3-(Arylsulfonyl)quinoline85-95 nih.gov
3-Bromoquinoline, 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) esterPd(OAc)2/XPhos, K3PO4 / THF/H2O80 °C, 2h3-(3,5-Dimethylisoxazol-4-yl)quinoline>95 nih.gov

Catalyst Optimization for Sustainable Production

The choice of catalyst is paramount in developing sustainable synthetic methodologies. An ideal catalyst should be efficient, selective, recyclable, and environmentally benign. In the context of synthesizing this compound, catalyst optimization is critical for both the formation of the quinoline ring and the coupling of the thiophene moiety.

For the quinoline core synthesis via Friedländer annulation , a variety of catalysts have been explored to improve efficiency and sustainability. These include:

Lewis acids and Brønsted acids: Traditional catalysts like sulfuric acid and hydrochloric acid are effective but pose environmental and corrosion risks. Milder and recyclable solid acid catalysts such as Nafion NR50, a sulfonic acid-functionalized polymer, have been successfully used under microwave conditions. zenodo.org

Metal catalysts: Transition metal catalysts, particularly those based on iron, copper, and nickel, have been developed for Friedländer synthesis. mdpi.com These are often more environmentally friendly and less expensive than precious metal catalysts.

Nanocatalysts: Nanoparticles, due to their high surface area-to-volume ratio, often exhibit enhanced catalytic activity. Magnetic nanoparticles functionalized with acidic or basic groups are particularly attractive as they can be easily separated from the reaction mixture using an external magnet and reused multiple times. nih.gov

For the formation of the C-C bond between the quinoline and thiophene rings , the Suzuki-Miyaura cross-coupling reaction is a powerful tool. researchgate.netrsc.org This reaction typically involves the coupling of a haloquinoline (e.g., 3-bromoquinoline) with a thienylboronic acid derivative in the presence of a palladium catalyst.

Optimization of the Suzuki-Miyaura coupling for sustainable production focuses on several key aspects:

Catalyst System: The development of highly active palladium catalysts with sophisticated phosphine ligands (e.g., XPhos, SPhos) allows for very low catalyst loadings (ppm levels), reducing cost and environmental impact. nih.gov Research is also ongoing into replacing palladium with more abundant and less toxic metals like copper or nickel.

Reaction Medium: Performing the coupling in aqueous media, often with the aid of surfactants to form micelles, is a significant green advancement. researchgate.net This avoids the use of volatile organic compounds (VOCs).

Boron Reagent: While boronic acids are common, the use of more stable and easily handleable boronic acid pinacol esters is often preferred.

The table below presents data on catalyst optimization for relevant coupling reactions, demonstrating the impact of different catalytic systems on reaction outcomes.

Coupling PartnersCatalyst SystemSolventConditionsYield (%)Reference
3-Bromoquinoline, Phenylboronic acidPd(PPh3)4, Na2CO3Toluene/H2OReflux, 12h85 researchgate.net
4-Bromoanisole, (5-Formylthiophen-2-yl)boronic acidXPhos Pd G4, K3PO4Toluene/H2O100 °C, 1h98 rsc.org
Arylboronic acid, Arylsulfonyl chloridePdCl2, K2CO3Acetone/H2ORT, 2h94 amazonaws.com
2-Bromoaniline, 2-Thienylboronic acidPd(dtbpf)Cl2, Et3NKolliphor EL/H2ORT, 15 min98 researchgate.net

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-[5-(ethylsulfonyl)-2-thienyl]quinoline , both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning the specific resonances of each proton and carbon atom.

1D NMR (¹H, ¹³C, ¹⁹F, etc.) Chemical Shift and Coupling Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons of the quinoline (B57606) ring, the thiophene (B33073) ring, and the ethylsulfonyl group. The protons on the quinoline ring typically appear in the aromatic region (δ 7.0-9.0 ppm). mdpi.com The electron-withdrawing nature of the thienyl and sulfonyl groups would likely lead to a downfield shift of the quinoline protons. The protons on the thiophene ring will also resonate in the aromatic region, with their chemical shifts influenced by the ethylsulfonyl substituent. The ethyl group of the ethylsulfonyl moiety will exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, likely in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon atoms of the quinoline and thiophene rings are expected to resonate in the downfield region (δ 120-150 ppm). researchgate.netresearchgate.net The presence of the nitrogen atom in the quinoline ring and the sulfur atom in the thiophene ring, along with the electron-withdrawing sulfonyl group, will significantly influence the chemical shifts of the adjacent carbon atoms. researchgate.net The carbons of the ethyl group will appear in the upfield region.

¹⁹F NMR Spectroscopy: As the compound name does not indicate the presence of fluorine, ¹⁹F NMR is not applicable for this molecule.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Quinoline-H2~8.8-9.2~150-155
Quinoline-H4~8.0-8.4~135-140
Quinoline-H5~7.8-8.2~128-132
Quinoline-H6~7.5-7.9~126-130
Quinoline-H7~7.6-8.0~129-133
Quinoline-H8~7.9-8.3~127-131
Thiophene-H3'~7.2-7.6~125-130
Thiophene-H4'~7.0-7.4~123-128
Ethyl -CH₂-~3.0-3.5 (quartet)~45-50
Ethyl -CH₃~1.2-1.6 (triplet)~10-15

Note: These are predicted values based on known data for similar structures and are subject to experimental verification.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to establish the connectivity between the different parts of the molecule, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within the quinoline, thiophene, and ethyl groups, helping to trace the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the quinoline ring to the thiophene ring and the thiophene ring to the ethylsulfonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While there are no stereochemical centers in this molecule, NOESY can help to confirm the through-space proximity of certain protons, further validating the structural assignment.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For This compound , HRMS would be used to confirm its molecular formula, C₁₅H₁₃NO₂S₂. The calculated exact mass can be compared to the experimentally measured mass with a high degree of accuracy (typically within 5 ppm). This technique provides strong evidence for the molecular formula and helps to distinguish it from other potential isomers. A study on related quinoline sulfonyl derivatives demonstrated the utility of HRMS in confirming the elemental composition of such compounds. nih.gov

Expected HRMS Data

Parameter Value
Molecular FormulaC₁₅H₁₃NO₂S₂
Calculated Exact Mass303.0336
Expected [M+H]⁺304.0409

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. vscht.czmdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of This compound would be expected to show characteristic absorption bands for the various functional groups. libretexts.org The C-H stretching vibrations of the aromatic quinoline and thiophene rings would appear in the 3100-3000 cm⁻¹ region. libretexts.org The C=C and C=N stretching vibrations of the quinoline and thiophene rings would be observed in the 1600-1450 cm⁻¹ range. researchgate.net The sulfonyl group (SO₂) would exhibit strong, characteristic asymmetric and symmetric stretching bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. researchgate.net The C-S stretching vibrations of the thiophene ring and the sulfonyl group, which might be weak in the IR spectrum, could be more prominent in the Raman spectrum.

Expected Vibrational Frequencies (cm⁻¹)

Functional Group Vibrational Mode Expected IR Absorption Expected Raman Signal
Aromatic C-HStretching3100-3000 (medium)3100-3000 (strong)
Aliphatic C-HStretching2980-2850 (medium)2980-2850 (medium)
C=C / C=N (Aromatic)Stretching1600-1450 (medium-strong)1600-1450 (strong)
SO₂Asymmetric Stretch1350-1300 (strong)1350-1300 (weak)
SO₂Symmetric Stretch1160-1120 (strong)1160-1120 (medium)
C-SStretching700-600 (weak)700-600 (strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The extended π-system of This compound , which encompasses both the quinoline and thiophene rings, is expected to give rise to characteristic absorption bands in the UV-Vis region. mdpi.comresearchgate.net

The spectrum would likely show multiple absorption bands corresponding to π → π* transitions within the aromatic rings. The conjugation between the quinoline and thiophene rings would lead to a red shift (shift to longer wavelengths) of these absorption bands compared to the individual parent heterocycles. nih.gov The presence of the electron-withdrawing ethylsulfonyl group could further influence the position and intensity of these bands. The study of related quinoline derivatives has shown that substituents can significantly affect their UV-Vis absorption spectra. mdpi.com

Expected UV-Vis Absorption Maxima (λ_max)

Transition Type Expected Wavelength Range (nm)
π → π* (Quinoline)~270-320
π → π* (Thiophene)~230-260
π → π* (Conjugated System)>320

Note: The exact λ_max values are dependent on the solvent used for the measurement.

X-ray Crystallography for Solid-State Molecular Architecture

From studies of related thienylquinoline and benzyloxythienyl derivatives, it can be anticipated that the quinoline and thiophene rings will be largely planar. nih.govmdpi.com The dihedral angle between the two rings would be a key structural parameter. The geometry around the sulfur atom of the ethylsulfonyl group would be tetrahedral. Furthermore, the analysis of the crystal packing would reveal any intermolecular interactions, such as π-π stacking or hydrogen bonding, that stabilize the crystal lattice.

Chromatographic Methods for Purity Assessment and Isolation Method Development

The development of robust chromatographic methods is a cornerstone of the chemical analysis of this compound. These methods are indispensable for confirming the purity of synthesized batches and for the isolation of the compound from complex reaction mixtures. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need to resolve closely related impurities or quantify trace-level components.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is the workhorse for the purity assessment of non-volatile, thermally labile compounds like this compound. The optimization of an HPLC method is a systematic process aimed at achieving the desired separation with adequate resolution, sensitivity, and analysis time. For this quinoline derivative, a reverse-phase HPLC (RP-HPLC) method is typically the preferred approach due to the compound's moderate polarity.

The optimization process involves the careful selection and adjustment of several key parameters:

Column Chemistry: The choice of the stationary phase is critical. A C18 column is a common starting point, offering a good balance of hydrophobicity for retaining and separating a wide range of organic molecules. The particle size of the stationary phase packing material also influences efficiency, with smaller particles generally providing higher resolution.

Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, is used as the mobile phase. The optimization involves adjusting the ratio of the organic modifier to achieve the desired retention time for this compound and the separation from its potential impurities. Gradient elution, where the mobile phase composition is changed during the run, is often employed to improve the separation of compounds with a wide range of polarities.

pH of the Mobile Phase: The pH of the aqueous component of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. As quinoline derivatives can be basic, controlling the pH is crucial for achieving reproducible results.

Column Temperature: Maintaining a constant and elevated column temperature can improve peak shape and reduce viscosity, leading to lower backpressure and faster analysis times.

Flow Rate: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation.

Detection Wavelength: A UV detector is commonly used for HPLC analysis. The selection of an appropriate wavelength, typically at the absorbance maximum of this compound, is essential for achieving high sensitivity.

A typical optimized HPLC method for the analysis of this compound might involve a C18 column with a gradient elution profile.

Table 1: Illustrative HPLC Method Parameters for Purity Assessment

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This optimized method would be capable of separating the main peak of this compound from potential starting materials, by-products, and degradation products, allowing for accurate purity determination.

Gas Chromatography (GC) for Volatile Intermediates

While this compound itself is not amenable to Gas Chromatography (GC) due to its high molecular weight and low volatility, GC is a valuable tool for monitoring the presence of volatile intermediates and residual solvents from its synthesis. The synthesis of such a complex molecule often involves several steps, some of which may utilize volatile reagents or generate volatile by-products.

The applicability of GC in this context would focus on:

Analysis of Starting Materials: If any of the precursors in the synthetic route are volatile, GC can be used to assess their purity before they are used in the reaction.

Monitoring Reaction Completion: In some cases, the disappearance of a volatile starting material can be monitored by GC to determine the endpoint of a reaction.

Detection of Residual Solvents: After the final product is isolated and dried, GC with a headspace sampler is the standard method for quantifying residual solvents like ethanol, ethyl acetate, or dichloromethane, ensuring they are below the limits specified by regulatory guidelines.

A typical GC method for volatile impurities would involve a capillary column with a non-polar stationary phase and a Flame Ionization Detector (FID), which is sensitive to a wide range of organic compounds.

Table 2: General GC Parameters for Volatile Intermediate Analysis

ParameterCondition
Column DB-5, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program 40 °C (5 min) to 280 °C at 10 °C/min
Detector Flame Ionization Detector (FID)
Detector Temp 300 °C

The specific conditions would be optimized based on the target volatile analytes.

UHPLC-HRMS/MS for Sensitive Detection and Quantification

For the highly sensitive detection and unambiguous identification of this compound and its related substances, Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) is the state-of-the-art technique. UHPLC utilizes columns with smaller particle sizes (< 2 µm), leading to significantly higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC.

The coupling of UHPLC with HRMS provides several key advantages:

High Sensitivity: HRMS detectors, such as Orbitrap or Time-of-Flight (TOF) analyzers, can detect and quantify compounds at very low concentrations (picogram to femtogram levels). This is particularly useful for the analysis of trace-level impurities or for pharmacokinetic studies.

High-Resolution and Mass Accuracy: HRMS provides a very precise mass measurement of the ions, which allows for the determination of the elemental composition of the parent compound and its fragments. This high mass accuracy is crucial for the confident identification of unknown impurities and metabolites.

Structural Elucidation: The MS/MS capability allows for the fragmentation of the parent ion, and the resulting fragmentation pattern provides valuable structural information, further confirming the identity of the compound and helping to elucidate the structures of its related substances.

In a typical UHPLC-HRMS/MS workflow for this compound, the compound would first be separated from other components in the sample by UHPLC. The eluent from the column would then be introduced into the mass spectrometer, where the molecules are ionized (e.g., by electrospray ionization, ESI) and their mass-to-charge ratio is measured with high accuracy.

Table 3: Representative UHPLC-HRMS/MS Parameters

ParameterCondition
UHPLC Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Orbitrap or TOF
Scan Mode Full scan MS and data-dependent MS/MS
Mass Range m/z 100-1000

The application of UHPLC-HRMS/MS is critical in modern pharmaceutical analysis, providing an unparalleled level of detail in the characterization of compounds like this compound. It enables not only the confirmation of the primary structure but also the comprehensive profiling of all related substances, which is essential for ensuring the quality and safety of potential drug candidates.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of molecules. However, specific studies applying these methods to 3-[5-(ethylsulfonyl)-2-thienyl]quinoline are not documented in the search results.

Density Functional Theory (DFT) Studies on Ground and Excited States

No specific Density Functional Theory (DFT) studies detailing the ground and excited state properties, such as optimized geometry, frontier molecular orbital energies (HOMO-LUMO), or electronic transitions for this compound, were identified. Such studies are crucial for understanding the molecule's stability, reactivity, and potential applications in areas like organic electronics.

Ab Initio and Semi-Empirical Methods for Property Prediction

Similarly, there is a lack of published research employing ab initio or semi-empirical methods to predict the physicochemical properties of this compound. These computational techniques are often used to estimate properties like dipole moment, polarizability, and ionization potential.

Molecular Docking and Dynamics Simulations in Mechanistic Studies (non-human biological targets)

While molecular docking and dynamics simulations are powerful tools for investigating the interaction of small molecules with biological macromolecules, no studies were found that specifically report the docking of this compound with any non-human biological targets. Such research would be valuable in exploring its potential as an inhibitor or modulator of specific enzymes or receptors in various organisms.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational prediction of spectroscopic properties is a common practice to aid in the characterization of novel compounds. However, there are no available studies presenting the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra of this compound based on theoretical calculations.

Conformational Analysis and Energy Landscapes

The conformational flexibility and the corresponding energy landscapes of this compound have not been the subject of any specific computational studies found in the literature. This type of analysis is important for understanding the three-dimensional structure of the molecule and its potential interactions with its environment.

Structure Activity Relationship Sar Studies of 3 5 Ethylsulfonyl 2 Thienyl Quinoline Derivatives

Impact of Substitutions on the Quinoline (B57606) Ring on Molecular Interactions

The quinoline ring serves as a core structural anchor and its substitution pattern is a critical determinant of biological efficacy. Research on various quinoline-based compounds has demonstrated that the nature, size, and position of substituents can profoundly affect molecular interactions and antiproliferative activities. nih.govijresm.com

In analogous quinoline-containing molecules designed as tubulin polymerization inhibitors, the introduction of small, polar groups to the quinoline ring has been shown to significantly improve activity. nih.gov For instance, replacing a methyl group with a more electron-releasing methoxy (B1213986) group has led to enhanced antiproliferative effects. nih.gov Conversely, introducing larger, bulkier substituents, such as a tert-butyl or benzyloxy group, often results in a dramatic decrease in biological activity, suggesting that the binding pocket may be sterically constrained. nih.gov While an unsubstituted quinoline ring provides a baseline activity, targeted modifications are essential for potency.

The electronic properties of substituents are also vital. In studies of quinazoline (B50416) derivatives, which share structural similarities with quinolines, the introduction of a fluorine atom at the C-2 position of an associated benzene (B151609) ring was found to be crucial for inhibitory activity. nih.gov This highlights that small, electronegative, or hydrophobic substituents can be favorable, depending on the specific target. nih.gov

Table 1: Impact of Quinoline Ring Substituents on Biological Activity in Analogous Systems

Substituent at Position 7General Impact on ActivityRationale (Based on Analogous Compounds)
Hydrogen (Unsubstituted)Baseline ActivityProvides a foundational scaffold for modification.
Methyl (-CH₃)Moderate ActivitySmall alkyl group, may provide favorable hydrophobic interactions. nih.gov
Methoxy (-OCH₃)Increased ActivitySmall, electron-releasing, and polar group; can enhance binding. nih.gov
tert-Butyl (-C(CH₃)₃)Dramatically Decreased ActivityLarge, bulky group; likely causes steric hindrance in the binding site. nih.gov
Benzyloxy (-OCH₂Ph)Dramatically Decreased ActivityVery large substituent, leading to significant steric clashes. nih.gov

Influence of Modifications on the Thiophene (B33073) Ring on Chemical Properties

The thiophene ring acts as a critical linker between the quinoline core and the ethylsulfonyl moiety. In drug design, thiophene is often employed as a bioisostere for a phenyl ring. This substitution can improve physicochemical properties, metabolic stability, and binding affinity. The sulfur atom within the thiophene ring is of particular importance as its lone pair of electrons can participate in hydrogen bonding, enhancing interactions with a biological target.

The reactivity of the thiophene ring is higher than that of benzene towards electrophilic substitution, allowing for diverse functionalization. In the 3-[5-(ethylsulfonyl)-2-thienyl]quinoline scaffold, the thiophene is substituted at the 2 and 5 positions, which are the most reactive sites. Modifications to the thiophene ring itself are less commonly explored than substitutions on the appended rings. However, replacing the thiophene with other five-membered heterocycles, such as furan (B31954) or pyrrole, could significantly alter the electronic distribution, geometry, and hydrogen bonding capacity of the entire molecule, thereby influencing its chemical properties and biological target engagement.

Table 2: Comparison of Thiophene and Phenyl Rings as Bioisosteres

Ring SystemKey Chemical PropertiesPotential for Hydrogen Bonding
Thiophene Electron-rich aromatic system; sulfur atom can influence electronic distribution.The sulfur atom can act as a hydrogen bond acceptor.
Phenyl Aromatic, generally more hydrophobic than thiophene.Does not typically act as a hydrogen bond donor or acceptor.

Role of the Ethylsulfonyl Moiety in Molecular Recognition and Reactivity

Perhaps most importantly, the two oxygen atoms of the sulfonyl group are powerful hydrogen bond acceptors. This allows the moiety to form strong, directional hydrogen bonds with hydrogen bond donors on a target protein, such as the backbone amide protons of amino acid residues. This interaction can serve as a critical anchor, locking the molecule into a specific and favorable binding orientation. The ethyl group attached to the sulfone provides a small, lipophilic component that can fit into hydrophobic pockets within the binding site.

In broader medicinal chemistry, sulfonamide groups (a related functionality) are known to be essential for the activity of many kinase inhibitors, where they often interact with key residues in the hinge region of the kinase domain.

Table 3: Functional Breakdown of the Ethylsulfonyl Moiety

ComponentChemical PropertyPrimary Functional Role in Molecular Recognition
Sulfonyl Group (-SO₂-) Strong electron-withdrawing nature; potent hydrogen bond acceptor.Modulates the electronic character of the thiophene ring; acts as a primary anchor to the biological target via hydrogen bonds.
Ethyl Group (-CH₂CH₃) Lipophilic and flexible.Provides spatial positioning and can engage in favorable van der Waals or hydrophobic interactions within the binding pocket.

Investigation of Linker Region Modifications (if applicable)

In the this compound scaffold, the quinoline and thiophene rings are connected directly via a carbon-carbon single bond. This is not a traditional flexible linker but rather a rigid connection that defines the relative orientation of the two aromatic systems. This rigidity is a key structural feature. A rigid molecular backbone reduces the conformational entropy that is lost upon binding to a target, which can be thermodynamically favorable and contribute to higher binding affinity.

Therefore, "linker modification" in this context refers to altering the nature of this connection. Introducing a flexible linker, such as an amide, ether, or short alkyl chain, would fundamentally change the compound's structure, increasing its flexibility. While this could allow the molecule to adopt different conformations to fit into a binding site, it would also come with an energetic penalty due to the loss of more rotational freedom upon binding. The current direct linkage creates a more planar and predictable structure, which is often a desirable trait in rational drug design.

Chemically Focused Pharmacophore Identification and Optimization

A pharmacophore is a three-dimensional arrangement of essential molecular features that are necessary for a molecule to interact with a specific biological target and exert its activity. For the this compound class of compounds, a chemically focused pharmacophore model can be hypothesized based on its key structural components.

The essential features of this pharmacophore would likely include:

Two Aromatic/Hydrophobic Regions: One corresponding to the quinoline ring system and the other to the thiophene ring. These regions are crucial for establishing hydrophobic and π-stacking interactions with the target.

One or Two Hydrogen Bond Acceptors: Provided by the oxygen atoms of the ethylsulfonyl group. This is a critical feature for anchoring the molecule in the binding pocket.

A Hydrogen Bond Acceptor: The nitrogen atom of the quinoline ring can also serve as a hydrogen bond acceptor.

Optimization of compounds based on this pharmacophore would involve synthesizing derivatives where the spatial arrangement and electronic properties of these key features are systematically altered. For example, substitutions on the quinoline ring (as discussed in section 5.1) could be used to fine-tune the shape and electronic nature of the first aromatic region. Similarly, replacing the ethyl group on the sulfonyl moiety with other groups could modulate the lipophilicity and positioning of the hydrogen bond acceptors. The ultimate goal of such optimization is to enhance the complementary fit between the molecule and its biological target, thereby increasing potency and selectivity. nih.gov

Table 4: Proposed Pharmacophoric Features of the this compound Scaffold

Pharmacophoric FeatureCorresponding Structural MoietyType of Interaction
Aromatic Region 1Quinoline RingHydrophobic / π-stacking
Aromatic Region 2Thiophene RingHydrophobic / π-stacking
Hydrogen Bond Acceptor (x2)Sulfonyl Group (-SO₂)Hydrogen Bonding
Hydrogen Bond AcceptorQuinoline NitrogenHydrogen Bonding
Hydrophobic Pocket FillerEthyl Group (-CH₂CH₃)van der Waals / Hydrophobic

Derivatization and Chemical Modification Strategies

Synthesis of Analogs for Structure-Property Correlation

For instance, substitutions on the quinoline (B57606) ring can modulate properties like lipophilicity, hydrogen bonding capacity, and metabolic stability. nih.gov Studies on various quinoline-based compounds have shown that even minor changes, such as the addition of a methyl or methoxy (B1213986) group, can significantly impact their biological activity. nih.gov Similarly, altering the substitution pattern on the thiophene (B33073) ring or the nature of the alkyl group on the sulfone could fine-tune the molecule's conformation and electronic distribution.

Below is a table outlining potential analogs and the rationale for their synthesis in the context of an SPR study.

Analog Structure Modification Site Rationale for Synthesis (Hypothetical)
6-Methoxy-3-[5-(ethylsulfonyl)-2-thienyl]quinolineQuinoline C6-PositionTo investigate the effect of an electron-donating group on the quinoline ring's electronic properties and potential receptor interactions.
6-Chloro-3-[5-(ethylsulfonyl)-2-thienyl]quinolineQuinoline C6-PositionTo study the impact of an electron-withdrawing and lipophilic group on molecular properties.
3-[5-(propylsulfonyl)-2-thienyl]quinolineSulfonyl Alkyl GroupTo assess the influence of increased alkyl chain length on lipophilicity and steric hindrance around the sulfonyl moiety.
3-[4-Bromo-5-(ethylsulfonyl)-2-thienyl]quinolineThiophene C4-PositionTo introduce a handle for further functionalization via cross-coupling reactions and to study the effect of a halogen on the thiophene ring.

The synthesis of such analogs would typically involve multi-step sequences, starting from appropriately substituted anilines or thiophenes, and culminating in a coupling reaction, such as a Suzuki or Stille coupling, to connect the two heterocyclic rings. acs.org

Functional Group Interconversions of the Quinoline Moiety

The quinoline ring is a versatile platform for a wide array of functional group interconversions, primarily through modern C-H activation and functionalization techniques. nih.govrsc.org These methods allow for the direct introduction of new substituents at various positions, offering a powerful tool for late-stage diversification of the core structure. nih.govrsc.org

One common strategy involves the initial N-oxidation of the quinoline nitrogen to form the corresponding quinoline N-oxide. rsc.orgmdpi.com This activation step enhances the reactivity of the pyridine (B92270) part of the ring system, facilitating subsequent functionalization, particularly at the C2 and C8 positions. mdpi.comacs.org For the 3-substituted quinoline core, C-H functionalization can be directed to other available positions, such as C2, C4, C5, or C8, depending on the choice of catalyst and directing group. nih.gov

The table below summarizes several potential C-H functionalization reactions that could be applied to the quinoline moiety of the target compound.

Reaction Type Target Position Typical Catalytic System Reagent(s) Potential Product
C2-Arylation mdpi.comC2Pd(OAc)₂Aryl Bromide2-Aryl-3-[5-(ethylsulfonyl)-2-thienyl]quinoline
C8-Amination mdpi.comC8Cu(OAc)₂O-Benzoyl hydroxylamine8-Amino-3-[5-(ethylsulfonyl)-2-thienyl]quinoline
C4-Alkenylation nih.govC4Rh(III)Activated Alkene4-Alkenyl-3-[5-(ethylsulfonyl)-2-thienyl]quinoline
C2-Dithiocarbonylation rsc.orgC2 (via N-Oxide)Metal-free (Ts₂O)Potassium O-alkyl xanthateFunctionalized quinoline with a dithiocarbonate group at C2

These transformations provide access to a library of derivatives with diverse functionalities, including aryl, amino, and alkenyl groups, which can serve as points for further chemical elaboration or as modulators of the compound's intrinsic properties.

Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene Ring

The reactivity of the thiophene ring in 3-[5-(ethylsulfonyl)-2-thienyl]quinoline is heavily influenced by its substituents: the electron-donating sulfur heteroatom, the C2-linked quinoline ring, and the potent electron-withdrawing ethylsulfonyl group at C5.

Electrophilic Aromatic Substitution (SEAr): Thiophene is generally more reactive than benzene (B151609) towards electrophiles. e-bookshelf.depearson.com However, the ethylsulfonyl group at the C5 position is strongly deactivating, significantly reducing the electron density of the thiophene ring and making electrophilic substitution challenging. youtube.com Any electrophilic attack would be directed to the positions meta to this deactivating group. In this molecule, the C3 position is occupied by the quinoline ring. The remaining C4 position is the most likely site for substitution, although harsh reaction conditions might be required. Protonation of the carbonyl group in acylthiophenes under strongly acidic conditions has been shown to direct substitution to the 4-position, a principle that could potentially apply here. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): Conversely, the presence of the strong electron-withdrawing ethylsulfonyl group activates the thiophene ring for nucleophilic aromatic substitution (SNAr). wikipedia.org For an SNAr reaction to occur, a good leaving group, such as a halogen, must be present on the ring. researchgate.netnih.gov While the parent compound does not have such a leaving group, a synthetic strategy employing a halogenated 2-thienyl precursor could yield a molecule primed for nucleophilic displacement at the C3 or C4 positions. The sulfonyl group would stabilize the negative charge in the intermediate Meisenheimer complex, facilitating the reaction. uoanbar.edu.iq

The expected reactivity is summarized in the table below.

Reaction Type Available Position Directing Effect of -SO₂Et Group Reactivity Required Conditions
Electrophilic SubstitutionC4Strongly Deactivating, Meta-directingLowHarsh conditions (e.g., strong acids, high temperatures).
Nucleophilic SubstitutionC3 or C4Strongly Activating, Ortho/Para-directingHigh (with leaving group)Presence of a good leaving group (e.g., -Br, -Cl) and a strong nucleophile.

Modifications and Transformations of the Sulfonyl Group

The ethylsulfonyl group is not merely a passive substituent; it is a functional group that can undergo several chemical transformations, providing another avenue for derivatization.

One of the most common transformations of sulfones is their reduction to the corresponding sulfides. This can be achieved using various reducing agents, such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄). Another significant class of reactions involves desulfonylation, where the C-SO₂ bond is cleaved. This can be used to either remove the sulfonyl group entirely or replace it with another functional group. For instance, transition metal-catalyzed desulfonylative cross-coupling reactions can replace the sulfonyl moiety with aryl or alkyl groups. nih.govrsc.org It is also possible to synthesize alkyl aryl sulfones through various methods, including the reaction of N-arylsulfonyl hydroxylamines with electron-deficient alkenes or the alkylation of sodium arenesulfinates. nih.govresearchgate.net

The table below details some potential transformations of the ethylsulfonyl group.

Transformation Reagent(s) / Catalyst Resulting Functional Group Significance
ReductionLiAlH₄ or DIBAL-HSulfide (B99878) (-S-Et)Alters the electronics from strongly electron-withdrawing to electron-donating and changes the geometry at the sulfur atom.
Reductive DesulfonylationSmI₂ or Ni/Al alloyHydrogen (removal of -SO₂Et)Completely removes the sulfonyl group, useful for studying its contribution to the overall properties.
Desulfonylative Cross-Coupling nih.govPd or Ni catalyst, Organometallic reagentAryl, Alkyl, etc.Replaces the sulfonyl group with a different substituent, enabling significant structural modification.
Conversion to Sulfonamide (multi-step)Base-induced elimination to sulfinate, then couplingSulfonamide (-SO₂NR₂)Introduces a hydrogen-bond donor/acceptor and changes the group's steric and electronic profile.

Synthesis of Prodrugs (purely chemical conversion and stability studies)

Prodrug strategies are employed to improve the physicochemical or pharmacokinetic properties of a parent molecule. For this compound, prodrugs could be synthesized by introducing a cleavable promoiety. This typically requires the prior installation of a functional handle, such as a hydroxyl or amino group, on the quinoline ring, as described in Section 6.2.

Once a functional group is present (e.g., an 8-hydroxyquinoline (B1678124) analog), a variety of promoieties can be attached. For example, masking a hydroxyl group as a sulfonate ester can create a photolabile prodrug that releases the active compound upon exposure to light. nih.gov Alternatively, linking amino acids or polyethylene (B3416737) glycol (PEG) chains via ester or carbamate (B1207046) linkages can modify solubility and permeability.

The critical aspect of this strategy is the chemical stability of the prodrug linkage. Stability studies are performed to ensure the prodrug remains intact until it reaches its target environment. This involves incubating the prodrug in buffered solutions at various pH levels (e.g., pH 1.2 to simulate gastric fluid, pH 6.8 for intestinal fluid, and pH 7.4 for blood) and monitoring its rate of hydrolysis, typically by HPLC.

The table outlines hypothetical prodrug designs and the focus of their stability studies.

Prodrug Structure (Hypothetical) Parent Moiety Linkage Type Promoieties Focus of Chemical Stability Study
8-O-Sulfonate ester8-Hydroxy-3-[5-(ethylsulfonyl)-2-thienyl]quinolineSulfonate EsterMethanesulfonylStability under physiological conditions (pH 7.4, 37 °C) and rate of photochemical cleavage. nih.gov
8-O-Valine ester8-Hydroxy-3-[5-(ethylsulfonyl)-2-thienyl]quinolineEsterL-ValineRate of hydrolysis at pH 1.2, 6.8, and 7.4 to determine oral stability and potential for enzymatic cleavage.
8-NH-PEG carbamate8-Amino-3-[5-(ethylsulfonyl)-2-thienyl]quinolineCarbamatePolyethylene Glycol (PEG)Stability across a range of pH values to assess suitability for sustained release formulations.

These chemical studies are essential to designing a prodrug with the desired release profile, balancing the need for stability during administration with efficient conversion to the parent compound at the intended site of action.

Mechanistic Studies and Reaction Pathways Involving 3 5 Ethylsulfonyl 2 Thienyl Quinoline

Investigation of Reaction Kinetics and Thermodynamics in Synthetic Transformations

The synthesis of 3-[5-(ethylsulfonyl)-2-thienyl]quinoline would likely involve the coupling of a pre-functionalized quinoline (B57606) with a functionalized thiophene (B33073). A common and powerful method for such aryl-aryl bond formation is the Suzuki-Miyaura cross-coupling reaction. researchgate.netresearchgate.net This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide.

For the synthesis of the target molecule, two primary Suzuki coupling approaches are plausible:

Reaction of a 3-haloquinoline with 5-(ethylsulfonyl)thiophen-2-ylboronic acid.

Reaction of 3-boronylquinoline with a 2-halo-5-(ethylsulfonyl)thiophene.

The kinetics of such reactions are complex and depend on various factors including the catalyst system, solvent, temperature, and the electronic nature of the substituents. The ethylsulfonyl group is a strong electron-withdrawing group, which would render an adjacent halide more reactive towards oxidative addition to the Pd(0) catalyst, a key step in the catalytic cycle. Conversely, it would deactivate a boronic acid derivative.

Kinetic studies on the Suzuki-Miyaura coupling of related bromo-tetrahydroquinolines with various phenylboronic acids have been performed, demonstrating high yields under specific conditions. researchgate.net

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Related Quinolines This table presents data for the synthesis of related aryl-substituted tetrahydroquinolines to illustrate typical reaction parameters.

Starting Tetrahydroquinoline Arylboronic Acid Catalyst System Solvent Temp (°C) Time (h) Yield (%) Ref
6-Bromo-1,2,3,4-tetrahydroquinoline 4-Methoxyphenylboronic acid Pd(PPh₃)₂Cl₂ / Na₂CO₃ Toluene (B28343)/Ethanol/H₂O 80 12 81 researchgate.net
6-Bromo-1,2,3,4-tetrahydroquinoline 4-(Trifluoromethoxy)phenylboronic acid Pd(PPh₃)₂Cl₂ / Na₂CO₃ Toluene/Ethanol/H₂O 80 12 75 researchgate.net
6,8-Dibromo-1,2,3,4-tetrahydroquinoline Phenylboronic acid Pd(PPh₃)₂Cl₂ / Na₂CO₃ Toluene/Ethanol/H₂O 80 12 82 researchgate.net

The formation of the quinoline core itself is often achieved through classic named reactions like the Friedländer, Pfitzinger, or Doebner-von Miller synthesis. organicreactions.orgnih.govnih.gov These reactions involve the condensation and subsequent cyclization of carbonyl compounds with ortho-aminoaryl aldehydes or ketones. organicreactions.orgorganic-chemistry.org The thermodynamics of these reactions are generally favorable due to the formation of the stable aromatic quinoline ring system.

Identification of Reactive Intermediates

The identification of reactive intermediates is crucial for understanding reaction mechanisms. For the synthesis and subsequent reactions of thienyl-quinolines, several types of intermediates can be proposed based on analogous chemical systems.

In Synthetic Transformations (e.g., Friedländer Synthesis): The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is proposed to proceed through one of two pathways. wikipedia.org The first involves an initial aldol (B89426) condensation to form an aldol adduct, which then dehydrates and cyclizes via imine formation. The second pathway begins with the formation of a Schiff base (imine), followed by an intramolecular aldol-type reaction and subsequent dehydration. wikipedia.org

In Pfitzinger-type Reactions: A variation, the Pfitzinger reaction, uses an isatin (B1672199) derivative and a carbonyl compound. The reaction is initiated by the basic hydrolysis of the isatin amide bond to form a keto-acid intermediate. This intermediate then reacts with the carbonyl compound to form an imine, which tautomerizes to an enamine that cyclizes and dehydrates to yield the quinoline product. wikipedia.org

In Doebner-type Reactions: The Doebner reaction mechanism is thought to involve the formation of a dihydroquinoline intermediate, which is subsequently oxidized to the aromatic quinoline. nih.gov A key mechanistic feature can be a hydrogen transfer between the dihydroquinoline and an imine, resulting in the oxidation of the former and reduction of the latter. nih.gov

In Photochemical Reactions: Photochemical transformations of quinolines often involve the initial absorption of light to form an excited singlet state (S1), which can then undergo intersystem crossing to a more stable triplet state (T1). This triplet species can act as a biradical intermediate in cycloaddition reactions. escholarship.org

Table 2: Plausible Reactive Intermediates in Quinoline Chemistry

Reaction Type Proposed Reactive Intermediate(s) Key Characteristics Ref
Friedländer Synthesis Aldol adduct, Schiff base (Imine) Formed via condensation of carbonyls and amines wikipedia.org
Pfitzinger Reaction Keto-acid, Imine, Enamine Generated from isatin under basic conditions wikipedia.org
Doebner Reaction Dihydroquinoline Undergoes oxidation to form the aromatic product nih.gov
Photochemical Cycloaddition Triplet excited state, Biradical Formed upon photoexcitation; highly reactive escholarship.orgnih.gov
Suzuki Coupling Pd(II) oxidative addition complex Formed by reaction of organohalide with Pd(0) researchgate.net

Catalytic Transformations of this compound

While there is no specific literature on the catalytic transformations of this compound, a highly probable reaction would be the catalytic hydrogenation of the quinoline ring system to yield the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative. This transformation is of significant interest as tetrahydroquinolines are important structural motifs in many biologically active compounds. dicp.ac.cn

The hydrogenation of the quinoline ring, particularly the pyridine (B92270) part, is typically more facile than the hydrogenation of the benzene (B151609) ring. A variety of transition metal catalysts, including those based on ruthenium, iridium, cobalt, and palladium, have been shown to be effective for this purpose. dicp.ac.cnnih.govresearchgate.netrsc.org The reaction conditions, such as hydrogen pressure and temperature, as well as the choice of catalyst and solvent, can significantly influence the reaction's efficiency and selectivity.

Table 3: Catalyst Performance in the Hydrogenation of Quinoline This table presents data for the hydrogenation of the parent quinoline molecule to illustrate the efficacy of various catalytic systems.

Catalyst H₂ Pressure (bar) Temperature (°C) Solvent Time (h) Conversion (%) Yield of 1,2,3,4-Tetrahydroquinoline (%) Ref
Co@HAP-800 10 80 ⁱPrOH/H₂O 24 100 99 researchgate.net
Co/N-C-600 10 80 ⁱPrOH/H₂O 24 98 98 researchgate.net
Pd/CN 20 50 Ethanol 4 >99 97.8 rsc.org
[Ru(p-cymene)Cl₂]₂/I₂ ~41 Room Temp THF 12 100 99 dicp.ac.cn
Co-amido complex / H₃N·BH₃* N/A Room Temp THF 2 99 99** nih.gov

\Transfer hydrogenation conditions. **Yield of 1,2-dihydroquinoline.*

The ethylsulfonyl and thienyl groups would likely be stable under many of these hydrogenation conditions, although high pressures and temperatures with highly active catalysts could potentially lead to desulfurization or hydrogenation of the thiophene ring.

Photochemical and Electrochemical Reactivity Studies

The quinoline and thiophene rings are both chromophores that can absorb UV-visible light, suggesting that this compound would be photochemically active.

Photochemical Reactivity: Studies on quinoline and its derivatives have revealed a rich photochemistry, often initiated by triplet-triplet energy transfer (EnT). escholarship.org These reactions can lead to dearomative cycloadditions with alkenes, providing rapid access to complex three-dimensional structures. nih.govrsc.org For example, photochemical [4+2] cycloadditions between quinolines and alkenes have been shown to be highly regio- and diastereoselective. nih.gov Another reported photochemical transformation is the C-H hydroxyalkylation of quinolines, which proceeds through a radical pathway distinct from classical Minisci reactions. nih.gov The presence of the thienyl and ethylsulfonyl substituents would be expected to modulate the energy levels of the excited states and influence the regioselectivity of such photochemical reactions.

Electrochemical Reactivity: The electrochemical behavior of the title compound would be influenced by all three of its components. The quinoline moiety can undergo reduction, while the electron-rich thiophene ring can be susceptible to oxidation. The ethylsulfonyl group, being strongly electron-withdrawing, will make the molecule harder to oxidize and easier to reduce. libretexts.orglibretexts.org Electrochemical methods are used for both analysis and synthesis. For instance, electrochemical oxidation is a method for C-H activation of aromatic compounds. udel.edu Furthermore, electrochemical sulfonylation of heterocycles has been reported, highlighting the relevance of electrochemical methods to molecules containing sulfonyl groups. researchgate.net Studies on related redox-active heterocycles show that electrochemical properties can be finely tuned by substituents. researchgate.netmdpi.com

Table 4: Illustrative Photophysical Properties of Related Benzo[h]quinoline Derivatives This table shows data for related compounds to illustrate how substituents affect absorption and emission properties.

Compound Substituent Solvent Absorption λmax (nm) Emission λmax (nm) Stokes Shift (cm⁻¹) Ref
10-Hydroxybenzo[h]quinoline None Toluene 352 586 12000 acs.org
7-Methoxy-10-hydroxybenzo[h]quinoline 7-OCH₃ (Electron-donating) Toluene 360 609 11800 acs.org
9-Bromo-10-hydroxybenzo[h]quinoline 9-Br (Electron-withdrawing) Toluene 353 600 12200 acs.org

Redox Properties and Electron Transfer Pathways

The redox properties of this compound are determined by the interplay of its constituent aromatic rings and the powerful electron-withdrawing sulfonyl group.

Electron Transfer Pathways: In chemical reactions, this electronic profile suggests that the molecule could participate in electron transfer processes. For instance, in certain synthetic methodologies for related thienoquinolines, a single electron transfer (SET) mechanism has been confirmed. researchgate.net This involves the molecule accepting an electron to form a radical anion, which then undergoes further reaction.

Redox Potentials: The redox potentials of the molecule would reflect its electronic nature. The oxidation potential would be relatively high (more difficult to oxidize) compared to unsubstituted thienyl-quinolines, while the reduction potential would be lower (easier to reduce). Sulfur-containing heterocycles are known to be versatile redox-active motifs, offering reversible redox chemistry. rug.nl The precise potentials would need to be determined experimentally, for example, by using cyclic voltammetry. Studies of electron donor-acceptor complexes have shown that quinolines can function as π-donors, but the presence of the ethylsulfonyl group would strongly diminish this capacity. nih.gov

The interplay between the electron-rich nature of the thiophene sulfur atom and the electron-poor nature of the sulfonyl group and the quinoline nitrogen atom creates a complex electronic landscape that could lead to interesting and potentially useful redox behavior.

Research Applications of 3 5 Ethylsulfonyl 2 Thienyl Quinoline in Non Clinical Contexts

Application as a Ligand in Coordination Chemistry

There is no specific information available in the scientific literature detailing the use of 3-[5-(ethylsulfonyl)-2-thienyl]quinoline as a ligand in coordination chemistry. In principle, the quinoline (B57606) nitrogen atom and the sulfur atom of the thiophene (B33073) ring possess lone pairs of electrons and could potentially coordinate with metal centers. However, no studies have been published that synthesize or characterize metal complexes involving this specific molecule as a ligand.

Development in Materials Science (e.g., organic electronics, optical probes, dyes)

No dedicated research has been found describing the development or application of this compound in materials science. The fields of organic electronics, optical probes, and dyes often utilize conjugated systems similar to the quinoline-thiophene structure; however, this particular compound has not been the subject of such investigations in published literature. Research on other thiophene-substituted quinolines has explored their potential in energy storage, but does not include the ethylsulfonyl-substituted variant.

Use as a Chemical Probe in In Vitro Mechanistic Biological Studies (e.g., enzyme inhibition, receptor binding in isolated systems, not human trials)

A review of toxicological and pharmacological databases yields no information on the use of this compound as a chemical probe for in vitro mechanistic studies. There are no public records of its evaluation as an enzyme inhibitor or a receptor-binding agent in isolated biological systems. While many quinoline and thiophene derivatives are explored for such purposes, this specific molecule is not among them.

Potential in Agrochemical Research (e.g., fungicidal agents, herbicides)

There is no evidence in the available literature to suggest that this compound has been investigated for its potential in agrochemical research. The general classes of quinoline and thiophene derivatives have been reviewed for their potential as fungicides and herbicides, but specific data on the efficacy or testing of this compound is absent.

Development as Analytical Reagents or Markers

No published studies were identified that describe the development or use of this compound as an analytical reagent or marker. The quinoline motif can be used to differentiate various species as quality control markers, but there is no indication that this specific compound has been developed for such applications.

Future Directions and Emerging Research Avenues

Exploration of Unconventional Synthetic Routes

The synthesis of quinoline (B57606) derivatives has a rich history, with classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses still being relevant. nih.gov However, the future of synthesizing molecules like 3-[5-(ethylsulfonyl)-2-thienyl]quinoline lies in the exploration of more innovative and efficient methodologies. Researchers are increasingly looking beyond traditional approaches to develop routes that offer higher yields, greater atom economy, and milder reaction conditions.

One promising area is the use of transition-metal-free catalytic systems. nih.gov These methods, often employing organocatalysts or simple inorganic catalysts, can circumvent the cost and toxicity associated with heavy metals. Additionally, the application of microwave irradiation and ultrasound-assisted synthesis has shown potential in accelerating reaction times and improving yields for quinoline synthesis. nih.govresearchgate.net For instance, a solvent-free microwave-assisted synthesis of (E)-2-styrylquinoline derivatives using zinc chloride has been reported to be advantageous due to shorter reaction times and simpler workup procedures. researchgate.net

Furthermore, novel strategies such as the formal [4+2] annulation of anthranils and enaminones offer a transition-metal-free pathway to 3-acylquinolines, which could be adapted for the synthesis of complex quinoline structures. mdpi.com The development of new synthetic protocols, including a one-pot cyclo-condensation for quinolino[3,2-f] nih.govrsc.orgresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netresearchgate.netthiadiazepine derivatives, highlights the ongoing innovation in creating complex heterocyclic systems. researchgate.net

A novel and efficient strategy for constructing fused tricyclic quinoline heterocycles from aliphatic amino carboxylic acid substrates has also been developed, proceeding through cyclization, protection, amidine formation, further cyclization, and a final Suzuki coupling reaction. scispace.com Such multi-step, one-pot syntheses represent a significant step forward in generating complex quinoline-based molecules efficiently.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For This compound , advanced computational modeling can provide profound insights into its electronic structure, reactivity, and potential biological activity before a single experiment is conducted in the lab.

Molecular docking simulations, for example, can predict the binding affinity and mode of interaction of the compound with various biological targets. This is particularly relevant as many quinoline derivatives exhibit a wide range of pharmacological activities. researchgate.netresearchgate.net By creating a virtual model of a target protein, researchers can screen for potential interactions and prioritize compounds for synthesis and biological evaluation. For instance, molecular modeling studies have been used to evaluate the recognition profiles of new quinoline derivatives at the VEGFR tyrosine kinase binding pocket. researchgate.net

Quantum mechanical calculations can be employed to understand the fundamental properties of the molecule, such as its orbital energies, charge distribution, and spectroscopic characteristics. This information is crucial for predicting its reactivity and designing novel chemical transformations. The synthetic flexibility of quinoline derivatives allows for modifications that can be guided by computational predictions to optimize antimicrobial activity, pharmacokinetics, and safety profiles. researchgate.net

Integration into Multicomponent Reaction Systems

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. rsc.orgresearchgate.net The integration of This compound or its precursors into MCRs represents a powerful strategy for rapidly generating libraries of structurally diverse and complex molecules. rsc.org

The synthesis of quinoline derivatives through MCRs, such as the Povarov, Gewald, and Ugi reactions, has been shown to be an efficient and versatile strategy. rsc.org These reactions not only exhibit high atom economy but also allow for the introduction of a wide range of functional groups and substitution patterns. rsc.org For example, 2,3-disubstituted quinolines have been synthesized through multicomponent coupling reactions of alkynes, amines, and aldehydes using a zinc(II) triflate salt catalyst. nih.gov

The use of catalysts like niobium pentachloride (NbCl5) as a Lewis acid has been shown to promote the MCR synthesis of quinoline derivatives, providing an easy access to these complex structures. researchgate.net The continuous innovation in MCR-based approaches holds great promise for the efficient generation of valuable compounds with a wide array of biological and physicochemical properties. rsc.org

Table 1: Examples of Multicomponent Reactions for Quinoline Synthesis

MCR TypeReactantsCatalyst/ConditionsProduct TypeReference
Povarov ReactionAniline (B41778), Aldehyde, AlkeneLewis or Brønsted AcidTetrahydroquinoline rsc.org
Friedländer Annulation2-aminobenzaldehyde (B1207257)/ketone, Methylene (B1212753) compoundBase or AcidSubstituted Quinoline nih.gov
Combes Quinoline SynthesisAniline, β-diketoneAcidSubstituted Quinoline nih.gov
Doebner-von Miller ReactionAniline, α,β-unsaturated carbonyl compoundAcid, OxidantSubstituted Quinoline nih.gov

This table is interactive and can be sorted by clicking on the headers.

Discovery of Novel Chemical Reactivity Profiles and Transformations

The quinoline ring system is known for its versatile reactivity, allowing for a wide range of chemical transformations. Future research on This compound will undoubtedly focus on uncovering novel reactivity profiles and developing new synthetic transformations.

Electrophilic substitution reactions on the quinoline and thiophene (B33073) rings can be explored to introduce new functional groups, leading to the synthesis of novel derivatives. The positions of these substitutions will be governed by the electronic nature of the parent molecule. For instance, electrophilic substitution reactions on 2-(thiophen-2-yl) nih.govresearchgate.netthiazolo[4,5-f]quinoline have been shown to occur exclusively at the 5-position of the thiophene ring. researchgate.net

Furthermore, the development of novel cross-coupling reactions can enable the formation of new carbon-carbon and carbon-heteroatom bonds, expanding the chemical space around the This compound scaffold. The synthesis of 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives has been achieved through a successive Arbuzov/Horner-Wadsworth-Emmons (HWE) reaction in a one-pot process. nih.gov

The reactivity of the ethylsulfonyl group also presents opportunities for further functionalization. Reduction of the sulfone to a sulfide (B99878) or its conversion to other functional groups could lead to derivatives with different physicochemical and biological properties.

Sustainable and Economically Viable Synthesis and Application Development

The principles of green chemistry are increasingly influencing the design of synthetic routes and the development of chemical applications. researchgate.net For This compound , future research will need to prioritize the development of sustainable and economically viable processes for its synthesis and potential applications.

This includes the use of renewable starting materials, the reduction or elimination of hazardous solvents and reagents, and the design of energy-efficient reaction conditions. researchgate.net The use of water as a solvent and the development of recyclable catalysts are key areas of focus in green quinoline synthesis. nih.gov For example, a simple and efficient protocol for the construction of sulfonylated quinolines in water via a zinc powder mediated coupling reaction has been reported. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-[5-(ethylsulfonyl)-2-thienyl]quinoline?

  • Methodological Answer : The synthesis typically involves coupling a thiophene sulfonyl precursor with a quinoline backbone. For example, thiophene derivatives can be functionalized via sulfonation (e.g., using ethyl sulfonyl chloride) and subsequently coupled to quinoline through cross-coupling reactions (e.g., Suzuki or Ullmann coupling) . Intermediate purification steps, such as column chromatography, are critical to isolate the target compound, as seen in protocols for analogous thiophene-quinoline hybrids .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For example, in structurally similar compounds like 8-chloro-2-(thiophen-2-ylsulfanyl)quinoline, ¹H NMR peaks at δ 6.8–8.5 ppm confirm aromatic protons, and HRMS data matches theoretical values . Infrared (IR) spectroscopy can further identify sulfonyl (S=O) stretches near 1350–1150 cm⁻¹ .

Q. What safety precautions are recommended when handling this compound?

  • Methodological Answer : While specific safety data for this compound is limited, protocols for related sulfonated quinolines advise using personal protective equipment (PPE), including nitrile gloves and lab coats. Work should occur in a fume hood to avoid inhalation, and spills should be contained with inert absorbents. Storage recommendations for similar compounds emphasize airtight containers in dry, dark conditions at 2–8°C .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Methodological Answer : Quinoline derivatives are often screened for antimicrobial or enzyme inhibitory activity. For example, Alzheimer’s disease-related studies use acetylcholinesterase (AChE) inhibition assays, as demonstrated for 2-arylethenylquinoline derivatives . Cytotoxicity can be assessed via MTT assays on cell lines like SH-SY5Y, with IC₅₀ values calculated to prioritize compounds for further study .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer : Batch inconsistencies may arise from residual solvents, byproducts, or stereochemical variations. Advanced techniques like 2D NMR (COSY, HSQC) and X-ray crystallography (as used for 6-chloro-2-methyl-4-phenylquinoline derivatives) can clarify structural ambiguities . High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., λ = 254 nm) quantifies purity and identifies minor impurities .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Methodological Answer : Reaction optimization involves solvent selection (e.g., DMF for polar intermediates), catalyst screening (e.g., Pd catalysts for cross-coupling), and temperature control. For instance, diethyl 5-(1,3-dioxolan-2-yl)quinoline synthesis achieved 65–70% yields using 1,2-dimethoxyethane (DME) and reflux conditions . Design of Experiments (DoE) methodologies can systematically evaluate variables like molar ratios and reaction time .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer : SAR studies require synthesizing analogs with modified substituents (e.g., replacing ethylsulfonyl with methoxy or halogens) and testing them in bioassays. For example, modifying the thiophene moiety in N-((1-(thiophen-3-yl)cyclopentyl)methyl)quinoline-8-sulfonamide revealed variations in antimicrobial potency . Computational tools like molecular docking (e.g., AutoDock Vina) predict binding affinities to targets like AChE .

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

  • Methodological Answer : Simulated gastric fluid (SGF, pH 1.2) and phosphate-buffered saline (PBS, pH 7.4) stability studies monitor degradation via LC-MS over 24–72 hours. For sulfonated quinolines, accelerated stability testing at 40°C/75% relative humidity (ICH guidelines) assesses shelf life, with degradation products identified using tandem MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.